

The Discovery and Developmental History of Ro 18-5364: A Technical Overview

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Compound of Interest

Compound Name: Ro 18-5364

Cat. No.: B1679455

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Abstract

Ro 18-5364 emerged in the mid-1980s as a potent, irreversible inhibitor of the gastric H⁺/K⁺-ATPase, the proton pump responsible for gastric acid secretion. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key preclinical data for **Ro 18-5364**. It is intended to serve as a detailed resource, consolidating available quantitative data, experimental methodologies, and the historical context of its development within the broader landscape of proton pump inhibitors (PPIs).

Discovery and History

The discovery of **Ro 18-5364** is rooted in the broader effort to develop effective treatments for acid-related gastrointestinal disorders. Following the groundbreaking identification of the H⁺/K⁺-ATPase as the final step in gastric acid secretion, research efforts intensified to find direct inhibitors of this enzyme. The initial breakthrough in this area was the discovery of timoprazole, a substituted benzimidazole, which paved the way for the development of the first clinically successful proton pump inhibitor, omeprazole, in 1979.

Ro 18-5364, a structurally distinct benzimidazole derivative, was developed by researchers at Hoffmann-La Roche. It was identified as a potent inhibitor of the gastric proton pump, demonstrating significant promise in preclinical studies. The "Ro" designation in its name is indicative of its origin at Roche. The sulfoxide, **Ro 18-5364**, was identified as the active moiety,

with its corresponding sulfide, Ro 18-5362, showing significantly less inhibitory activity. This highlighted the critical role of the sulfoxide group in the mechanism of action, a hallmark of this class of drugs.

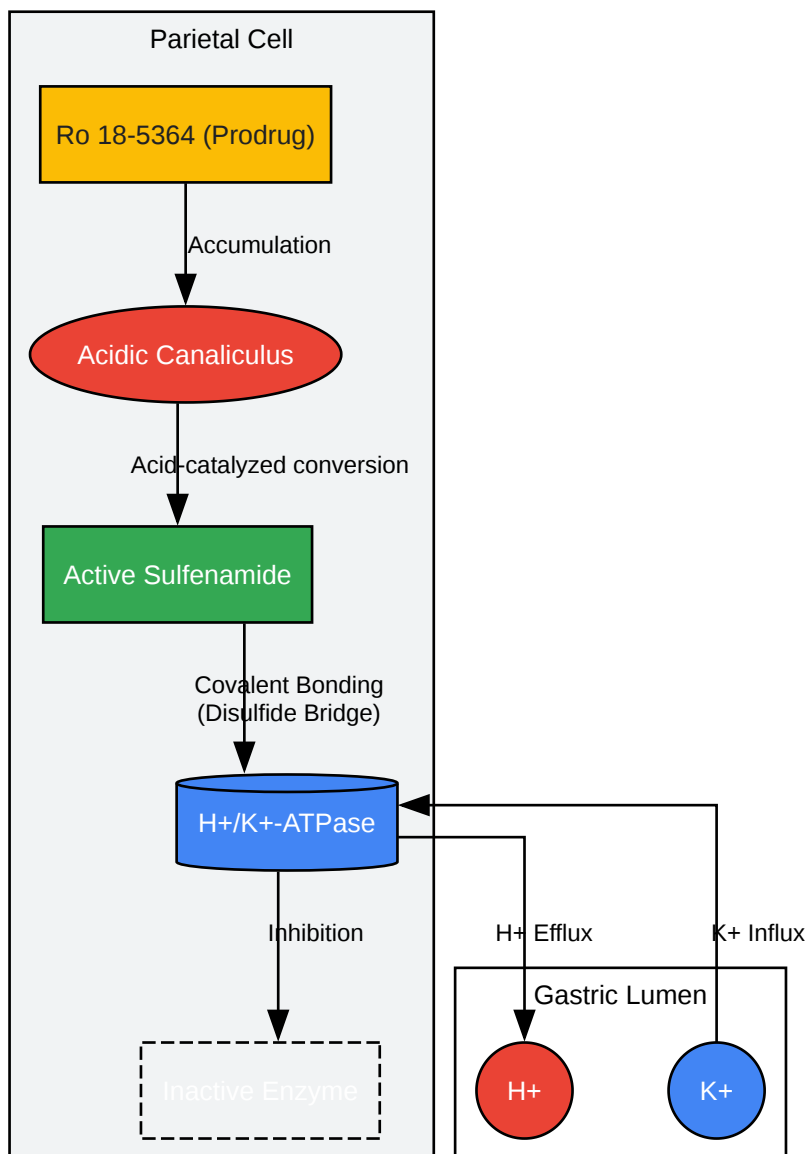
Mechanism of Action

Ro 18-5364 functions as an irreversible inhibitor of the gastric H⁺/K⁺-ATPase. Like other benzimidazole-based PPIs, it is a prodrug that requires activation in an acidic environment. The acidic canaliculus of the parietal cell provides the necessary low pH environment for the conversion of **Ro 18-5364** into its active form, a reactive sulfenamide intermediate. This activated species then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H⁺/K⁺-ATPase, thereby inactivating the enzyme and inhibiting the transport of H⁺ ions into the gastric lumen.

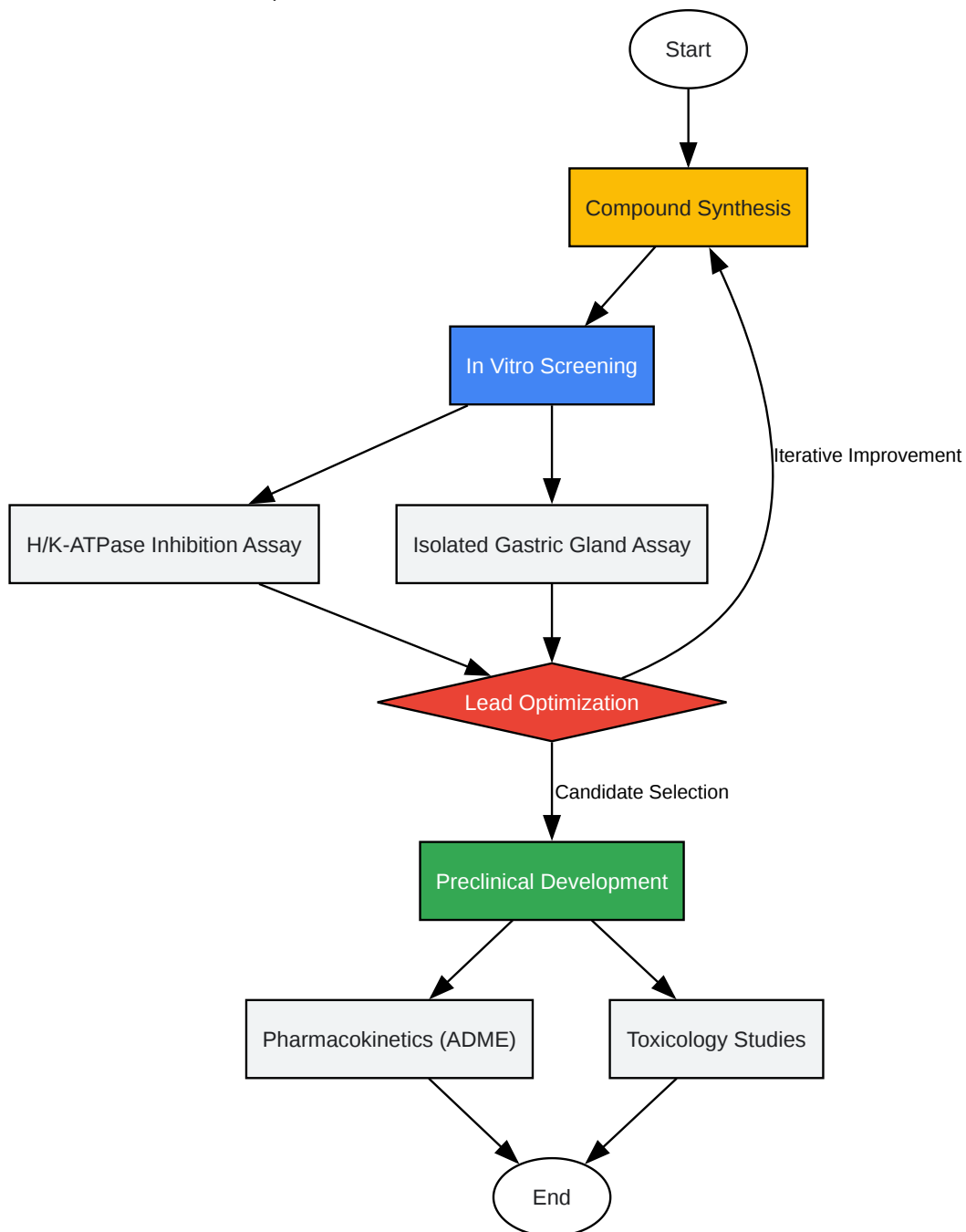
The inhibition by **Ro 18-5364** is time- and concentration-dependent. Studies have shown that the inhibitory activity is markedly higher at lower pH values, which is consistent with its acid-activation mechanism. Interestingly, comparative studies with the two enantiomers of **Ro 18-5364** indicated no significant enantiomeric preference for its inhibitory activity. The inhibition of the H⁺/K⁺-ATPase by **Ro 18-5364** can be reversed by sulfhydryl reagents such as dithiothreitol, which confirms the formation of a disulfide bond with the enzyme.

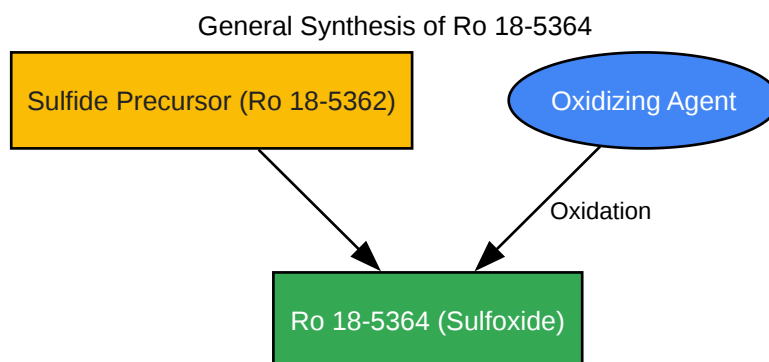
Signaling Pathway of H⁺/K⁺-ATPase Inhibition

Mechanism of Ro 18-5364 Action



Experimental Workflow for Ro 18-5364 Evaluation





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